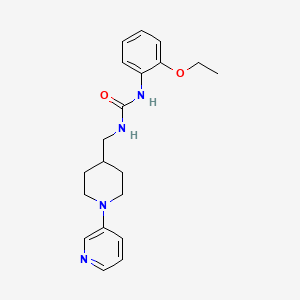![molecular formula C18H16N2O3 B2868433 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid CAS No. 380880-17-1](/img/structure/B2868433.png)
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings, and a benzoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the benzoic acid moiety: This can be done by carboxylation reactions, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzoic acid moiety to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted benzoimidazole derivatives.
科学的研究の応用
2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets in the body. The benzoimidazole core can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
類似化合物との比較
2-(1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Contains a methyl group instead of a propyl group, which can lead to differences in reactivity and biological effects.
2-(2-ethyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid: Contains an ethyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
Uniqueness: The presence of the propyl group in 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid can influence its lipophilicity, making it more likely to interact with lipid membranes and potentially enhancing its ability to penetrate cells. This can result in unique biological activities and therapeutic potential compared to its analogs.
特性
IUPAC Name |
2-(2-propylbenzimidazole-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-7-16-19-14-10-5-6-11-15(14)20(16)17(21)12-8-3-4-9-13(12)18(22)23/h3-6,8-11H,2,7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIYVVZATALLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)



![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)
![4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2868366.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)

